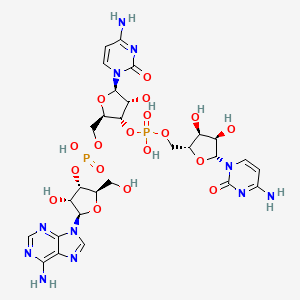

Cytidylyl(5'.3')cytidylyl(5'.3')adenosine

Description

Structure

2D Structure

Properties

CAS No. |

3128-37-8 |

|---|---|

Molecular Formula |

C28H37N11O18P2 |

Molecular Weight |

877.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |

InChI Key |

VZJYWZRAHCUTCH-FIVCZYLNSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Dynamics of the Trna Cca Terminus

Enzymatic Synthesis of Cytidylyl(5'.3')cytidylyl(5'.3')adenosine

The synthesis of the CCA terminus is catalyzed by the CCA-adding enzyme, also known as tRNA nucleotidyltransferase. nih.govwikipedia.org This enzyme is a unique RNA polymerase that can add the CCA sequence to the 3' end of tRNA precursors without a nucleic acid template. researchgate.net In organisms where the CCA sequence is not encoded by the tRNA genes, this enzyme is essential for tRNA maturation. nih.gov In organisms like E. coli, where the CCA sequence is genetically encoded, the CCA-adding enzyme primarily functions in the repair of the CCA terminus, which can be damaged by cellular ribonucleases. embopress.org

Mechanism and Substrate Specificity of CCA-Adding Enzyme (tRNA Nucleotidyltransferase)

The CCA-adding enzyme exhibits remarkable substrate specificity, recognizing the common structural features of tRNAs, particularly the acceptor stem and the TΨC stem-loop. embopress.org This recognition allows the enzyme to act on a wide variety of tRNA species. The enzyme is classified into two distinct classes based on sequence and structural homologies. nih.gov

Class I enzymes , found in archaea, utilize a ribonucleoprotein (RNP) template for nucleotide selection. The specificity for Cytidine (B196190) triphosphate (CTP) and Adenosine (B11128) triphosphate (ATP) is determined by interactions involving both amino acid side chains of the enzyme and backbone phosphates of the tRNA substrate. nih.gov

Class II enzymes , present in bacteria and eukaryotes, employ a protein-only template to form specific hydrogen bonds with the incoming CTP and ATP. pnas.org

Despite these differences, both classes of enzymes catalyze the sequential addition of nucleotides to the tRNA 3' end. embopress.org The enzyme's active site is designed to discriminate against the incorporation of Uridine triphosphate (UTP) and Guanosine triphosphate (GTP). researchgate.net

Stepwise Addition of Cytosine and Adenosine Residues from CTP and ATP

The CCA-adding enzyme catalyzes the sequential and template-independent addition of two cytosine (C) residues followed by one adenine (B156593) (A) residue to the 3' end of a tRNA precursor. wikipedia.org This process occurs in a stepwise manner within a single active site. embopress.org

First C addition: The enzyme binds a tRNA precursor and a CTP molecule, catalyzing the addition of the first cytosine.

Second C addition: The tRNA-C product remains bound, and the enzyme incorporates a second CTP.

A addition: Following the addition of the two C residues, the active site undergoes a conformational change that switches its specificity from CTP to ATP, leading to the final adenine incorporation. nih.gov This switch is influenced by the progressive refolding of the growing 3' terminus of the tRNA within the active site. nih.gov

The catalytic cycle is precisely controlled to ensure the correct CCA sequence is synthesized.

| Step | Substrate (tRNA) | Incoming Nucleotide | Product | Key Enzymatic Action |

|---|---|---|---|---|

| 1 | tRNA-N (precursor) | CTP | tRNA-NC | Addition of the first cytosine residue. |

| 2 | tRNA-NC | CTP | tRNA-NCC | Addition of the second cytosine residue. |

| 3 | tRNA-NCC | ATP | tRNA-NCCA | Conformational change in the active site to accommodate and add the final adenosine residue. |

Cellular Regulation of CCA-Adding Enzyme Activity

The activity of the CCA-adding enzyme is subject to cellular regulation to meet the demands of tRNA biosynthesis and quality control.

Transcriptional Regulation: In yeast, the transcription of the gene encoding the CCA-adding enzyme can be negatively regulated by the protein Maf1. Under stressful conditions or when using non-fermentable carbon sources, Maf1 becomes active and represses the transcription of genes by RNA polymerase III, which includes tRNA genes and the gene for the CCA-adding enzyme. nih.gov

Post-transcriptional Regulation: The stability of various RNA molecules, including tRNAs and certain mitochondrial non-coding RNAs, is influenced by the addition of the CCA terminus. Knockdown of the CCA-adding enzyme has been shown to significantly decrease the levels of these RNAs, indicating that the CCA addition stabilizes them. nih.gov Furthermore, the expression of these non-coding RNAs is responsive to cellular stress, such as UV irradiation and amino acid starvation, suggesting a regulatory role for the CCA-adding enzyme in these stress responses. nih.gov

Turnover and Degradation Pathways of the CCA Terminus

The CCA terminus is not static but is subject to turnover and degradation as part of tRNA quality control and surveillance mechanisms. These processes ensure that only properly folded and functional tRNAs participate in translation.

Role in tRNA Surveillance and Quality Control

The CCA-adding enzyme plays a central role in tRNA quality control by scrutinizing the structural integrity of tRNA molecules. nih.gov

Repair of Damaged tRNAs: In many organisms, the terminal adenosine of the CCA sequence is subject to turnover by ribonucleases such as RNase T. nih.gov The CCA-adding enzyme is responsible for repairing these truncated tRNAs by re-adding the missing nucleotide. nih.gov

Tagging of Unstable tRNAs: For tRNAs that are structurally unstable or hypomodified, the CCA-adding enzyme can add a second CCA triplet, resulting in a CCACCA sequence at the 3' end. nih.govnih.gov This CCACCA tag serves as a degradation signal, marking the defective tRNA for removal by cellular exonucleases. nih.govnih.gov This mechanism prevents aberrant tRNAs from entering the translation machinery and potentially causing errors in protein synthesis. nih.gov

Mechanisms of CCA Trimming and tRNA Degradation Pathways

The trimming of the CCA terminus and the degradation of tRNAs are carried out by various ribonucleases (RNases).

CCA Trimming: In E. coli, RNase T is a primary enzyme involved in the 3' end turnover of tRNA, removing the terminal adenosine. nih.gov Other exonucleases, including RNase PH, RNase II, RNase D, and Polynucleotide Phosphorylase (PNPase), can also participate in the 3'-trimming of tRNA precursors. embopress.org

tRNA Degradation Pathways:

CCACCA-mediated degradation: tRNAs marked with a CCACCA tag are targeted for degradation by 3' to 5' exonucleases. In bacteria, RNase R is a key enzyme in this process, while in eukaryotes, the exosome, particularly its catalytic subunit Rrp44, is involved. nih.govnih.gov

Rapid tRNA Decay (RTD) Pathway: This pathway targets mature tRNAs that are hypomodified or have structural defects. nih.govnih.gov In yeast, this degradation is mediated by the 5' to 3' exonucleases Rat1 and Xrn1. nih.govicm.edu.pl The RTD pathway can be triggered by mutations that destabilize the acceptor or T-stem of the tRNA. nih.gov

Nuclear Surveillance: In the nucleus, precursor tRNAs that are improperly modified can be targeted for degradation by the TRAMP complex, which adds a short poly(A) tail, followed by degradation by the nuclear exosome. nih.govicm.edu.pl

| Process | Enzyme(s) | Organism(s) | Function |

|---|---|---|---|

| CCA Trimming | RNase T, RNase PH, RNase II, RNase D, PNPase | Bacteria (e.g., E. coli) | Removal of nucleotides from the 3' end of tRNA. |

| CCACCA-mediated Degradation | RNase R | Bacteria | Degradation of tRNAs tagged with CCACCA. |

| Exosome (Rrp44) | Eukaryotes | ||

| Rapid tRNA Decay (RTD) | Rat1, Xrn1 | Eukaryotes (e.g., Yeast) | Degradation of hypomodified or structurally unstable mature tRNAs from the 5' end. |

| Nuclear Surveillance | TRAMP complex, Nuclear Exosome | Eukaryotes (e.g., Yeast) | Degradation of improperly modified precursor tRNAs in the nucleus. |

Biological Functions of the Cytidylyl 5 .3 Cytidylyl 5 .3 Adenosine Terminus in Cellular Processes

Essentiality for tRNA Maturation and Stability

The generation of a functional tRNA molecule is a multistep process involving the processing of a precursor transcript. A key step in this maturation pathway is the formation of the 3'-CCA terminus. nih.gov In many organisms, including eukaryotes, the CCA sequence is not encoded by the tRNA genes and must be added post-transcriptionally by a specialized enzyme, the tRNA nucleotidyltransferase, also known as the CCA-adding enzyme. frontiersin.orgresearchgate.netnih.gov This enzyme is a unique RNA polymerase that synthesizes the specific CCA sequence without a nucleic acid template. nih.govfrontiersin.org In other organisms, such as Escherichia coli, the CCA tail is encoded in the tRNA genes, and maturation involves the precise removal of downstream trailer sequences by ribonucleases like RNase T or RNase PH. rna-seqblog.comnih.gov

The presence of the CCA terminus is not only a hallmark of a mature tRNA but is also essential for its stability. nih.gov Research has shown that the CCA sequence provides a protective function, rendering mature tRNAs resistant to the action of certain processing exoribonucleases, such as RNase BN (also known as RNase Z). nih.gov This enzyme is responsible for 3'-end maturation of tRNA precursors but is inhibited by an existing CCA sequence, a mechanism that prevents a futile cycle of removal and re-addition of these critical residues. nih.govresearchgate.net This protection ensures the integrity of the functional tRNA pool within the cell.

Critical Role in tRNA Aminoacylation and Translational Fidelity

The CCA terminus is the operational hub of the tRNA molecule, directly participating in the core events of protein synthesis. Its integrity is paramount for the accurate and efficient translation of the genetic code into proteins.

Once charged with an amino acid, the aminoacyl-tRNA is delivered to the ribosome to participate in translation. The CCA end of the tRNA plays a critical role in its interaction with the ribosome. nih.govyoutube.com As the tRNA moves through the A (aminoacyl), P (peptidyl), and E (exit) sites of the ribosome's peptidyl transferase center (PTC), the CCA sequence makes dynamic and crucial contacts with ribosomal RNA and proteins. nih.govnih.gov Structural studies have shown that the binding of the CCA terminus to the ribosomal A-site induces a conformational change in the PTC, which is necessary for catalysis. researchgate.net These interactions correctly position the amino acid for peptide bond formation and are essential for the subsequent translocation of the tRNA through the ribosome. nih.govresearchgate.net

Table 1: Key Enzymes in the Metabolism of the tRNA CCA Terminus

| Enzyme | Class | Primary Function(s) | Relevant Findings |

|---|---|---|---|

| CCA-adding Enzyme (tRNA Nucleotidyltransferase) | RNA Polymerase | De novo synthesis of the CCA terminus on precursor tRNAs; Repair of damaged 3' ends of mature tRNAs. nih.govfrontiersin.org | A template-independent polymerase that adds C74, C75, and A76 sequentially. frontiersin.org Its activity is a key step in tRNA quality control. nih.gov |

| Aminoacyl-tRNA Synthetases (aaRS) | Ligase | Catalyzes the attachment of a specific amino acid to the 3'-adenosine of the CCA terminus (tRNA charging). fiveable.menih.gov | Crucial for translational fidelity; recognizes both the amino acid and specific identity elements on the tRNA. youtube.comnih.gov |

| RNase T | Exoribonuclease | Involved in the 3' maturation of some tRNA precursors in E. coli; Can also remove the terminal adenosine (B11128) (A76) from mature tRNAs, initiating a repair cycle. nih.govrna-seqblog.com | Can cause "collateral damage" to the CCA-tail during maturation, which must be repaired by the CCA-adding enzyme. nih.gov |

| RNase Z (RNase BN in E. coli) | Endoribonuclease | Processes the 3' end of precursor tRNAs that lack an encoded CCA, creating a substrate for the CCA-adding enzyme. nih.gov | Its activity is inhibited by a complete CCA sequence, which protects mature tRNAs from degradation. nih.govresearchgate.net |

The integrity of the CCA terminus is a prerequisite for accurate protein synthesis. nih.gov A tRNA molecule with a damaged or incomplete CCA tail (e.g., a CC-tail) cannot be properly aminoacylated and is thus excluded from the pool of tRNAs active in translation. nih.gov Studies in E. coli have demonstrated that even a modest fraction of tRNAs with damaged CCA-tails can lead to a measurable reduction in protein synthesis. nih.gov

Therefore, the process of CCA addition and maintenance functions as a critical quality control mechanism. nih.govnih.gov The CCA-adding enzyme acts as a gatekeeper, preferentially repairing properly folded and intact tRNAs while discriminating against damaged ones. nih.govnih.gov This ensures that only functional tRNAs are charged with amino acids and enter the energy-intensive process of translation, thereby upholding the fidelity of the proteome. nih.gov

Involvement in tRNA Repair and Salvage Pathways

The CCA terminus is subject to damage from cellular ribonucleases or spontaneous cleavage. nih.gov To counteract this, cells have robust tRNA repair and salvage pathways in which the CCA-adding enzyme plays a central role. rna-seqblog.com In organisms like E. coli, where the CCA is encoded, the primary function of the CCA-adding enzyme is not de novo synthesis but the repair of mature tRNAs that have lost part or all of their CCA sequence. nih.govnih.gov

Broader Implications in Cellular RNA Metabolism and Homeostasis

The significance of the CCA terminus and its associated enzymes extends beyond the canonical functions in tRNA. The constant synthesis, damage, and repair of the CCA tail represent a dynamic aspect of RNA metabolism that is deeply integrated with cellular quality control and stress responses. nih.gov The ability of the CCA-adding enzyme to discriminate between intact and damaged tRNAs links the status of the tRNA pool to broader RNA surveillance pathways. nih.govnih.gov

Furthermore, research has revealed that the activity of the CCA-adding enzyme is not strictly limited to tRNAs. Studies have identified other non-coding RNAs (ncRNAs), particularly in mitochondria, that bear a 3'-CCA terminus added by this enzyme. nih.gov This suggests a wider role for CCA addition in the stabilization, function, or regulation of other RNA species, expanding its importance in maintaining cellular RNA homeostasis. nih.gov In some contexts, the addition of a non-canonical, tandem CCA sequence (CCACCA) can even act as a signal to target dysfunctional tRNAs for degradation, highlighting a multifaceted role in RNA quality control. frontiersin.org

Table 2: Consequences of an Incomplete or Damaged CCA Terminus

| Functional Aspect | Consequence of Damaged CCA Terminus | Supporting Evidence |

|---|---|---|

| Aminoacylation | Cannot be charged with its cognate amino acid. | A complete CCA sequence is required for recognition and catalysis by aminoacyl-tRNA synthetases. nih.govfiveable.me |

| Protein Synthesis | Excluded from the pool of translationally active tRNAs, leading to reduced protein synthesis efficiency. | A significant fraction of tRNAs with damaged CCA-tails was found to impair protein synthesis in vitro. nih.gov |

| tRNA Stability | Increased susceptibility to degradation by certain cellular exonucleases. | The CCA sequence protects mature tRNA from cleavage by enzymes like RNase Z/BN. nih.gov |

| Quality Control | Triggers repair by the CCA-adding enzyme. If the tRNA has other defects, it is inefficiently repaired and subsequently degraded. | The CCA-adding enzyme acts as a quality control checkpoint, discriminating against damaged tRNA backbones. nih.govnih.gov |

Molecular Interactions and Structural Attributes of the Cca Terminus

Protein-CCA Interactions

The CCA terminus is a primary recognition site for numerous proteins, ensuring the fidelity and efficiency of translation.

CCA-adding enzymes are divided into two distinct classes based on sequence and structure, although both perform the same function. nih.govfrontiersin.org

Class I enzymes , typically found in archaea, utilize an enzyme-RNA co-templating mechanism where conformational changes in both the enzyme and the tRNA primer dictate nucleotide specificity. nih.gov

Class II enzymes , found in bacteria and eukaryotes, rely more on the protein itself to act as the template. frontiersin.org The active site contains conserved residues that form Watson-Crick-like base pairs with the incoming CTP and ATP. frontiersin.org

The enzyme binds the tRNA substrate and catalyzes the sequential addition of C74, C75, and A76. nih.gov Footprinting and interference studies have shown that the enzyme contacts the same phosphate (B84403) regions in the tRNA's acceptor and TΨC stems during the addition of both cytosine and adenine (B156593), indicating the tRNA remains fixed on the enzyme surface without translocation. embopress.org A "scrunching" model has been proposed, where the growing 3' end of the tRNA progressively folds into a pocket within the enzyme, allowing the single active site to add each nucleotide sequentially. This interaction is highly specific, and the enzyme can discriminate against damaged tRNA, suggesting a role in tRNA quality control. nih.gov

| Enzyme Class | Typical Domain | Mechanism of Nucleotide Selection | Key Structural Features |

| Class I | Archaea | Enzyme-RNA co-templating; relies on enzyme-RNA conformational changes. nih.gov | Dimerize through tail-to-tail interaction of monomers. nih.gov |

| Class II | Eubacteria, Eukaryotes | Protein-templated; active site residues directly recognize nucleotides. frontiersin.org | Dimerize through head-to-head interaction; share homology in the head domain which contains the active site. nih.gov |

This table summarizes the key characteristics of the two classes of CCA-adding enzymes and their interaction with tRNA.

Within the ribosome, the CCA terminus is in constant dynamic interaction with ribosomal RNA (rRNA) and proteins as the tRNA transits through the A (aminoacyl), P (peptidyl), and E (exit) sites. nih.govnih.gov These interactions are fundamental for anchoring the aminoacyl-tRNA, facilitating peptide bond formation, and ensuring the correct translocation of tRNA during protein synthesis. frontiersin.orgnih.gov

The 3' CCA ends of tRNAs in the A and P sites interact directly with conserved loops of the large subunit rRNA at the peptidyl transferase center (PTC). frontiersin.orgnih.gov

In prokaryotes, chemical footprinting experiments have identified specific bases in the 23S rRNA that are protected by the CCA end of tRNA in the P-site. bohrium.com These protected bases include G2252, G2253, A2439, A2451, U2506, and U2585, indicating that the majority of interactions between the P-site tRNA and the 50S subunit involve the conserved CCA terminus. bohrium.com

In human ribosomes, the CCA ends of both A-site and P-site tRNAs protect the same set of nucleotides in the 28S rRNA, demonstrating a conserved mechanism of interaction. researchgate.net The CCA arm of the P-site tRNA is also positioned in close proximity to the ribosomal protein RPL36AL. nih.gov

These interactions are crucial for correctly positioning the amino acid carried by the tRNA for peptide bond formation and for the subsequent movement of the tRNA through the ribosome. nih.gov The ability of near-cognate tRNAs to promote stop codon readthrough has also been linked to critical contacts between the tRNA and ribosomal proteins at the decoding site, highlighting the importance of these precise interactions. biorxiv.org

| Ribosomal Component | Interacting tRNA Site | Location of Interaction | Function of Interaction |

| 23S rRNA (Prokaryotes) | P-site | Peptidyl Transferase Center (PTC) bohrium.com | Anchoring peptidyl-tRNA, peptide bond formation. nih.govbohrium.com |

| 28S rRNA (Eukaryotes) | A-site, P-site | Peptidyl Transferase Center (PTC) researchgate.net | Binding acceptor ends of tRNA, positioning for catalysis. researchgate.net |

| RPL36AL (Humans) | P-site | Near the Peptidyl Transferase Center (PTC) nih.gov | Positioning of the CCA-arm of the P-tRNA. nih.gov |

This table outlines the specific interactions between the tRNA CCA terminus and various ribosomal components.

While most post-transcriptional modifications of tRNA occur in the main body and anticodon loop, the 3'-CCA terminus is also subject to interaction with various enzymes involved in tRNA processing, quality control, and degradation. nih.gov These enzymes must recognize the mature CCA terminus to either perform their function or be inhibited by it.

For instance, RNase T is an exonuclease involved in the 3'-end maturation and turnover of tRNAs in E. coli. nih.gov Its activity is inhibited by the presence of a complete and correct CCA sequence, which protects mature tRNAs from indiscriminate degradation. nih.gov Similarly, RNase Z (RNase BN in E. coli), an endonuclease responsible for 3'-end maturation of tRNA precursors, is also blocked by a mature CCA terminus. nih.gov This protective effect requires the two adjacent cytosine residues (C74 and C75) and a conserved arginine residue within the enzyme, preventing a futile cycle of CCA removal and re-addition. nih.gov

Furthermore, under cellular stress conditions, enzymes like angiogenin (B13778026) can cleave the CCA terminus, deactivating the tRNA and repressing translation. researchgate.net This indicates that the CCA sequence is a target for regulatory enzymes that modulate protein synthesis in response to environmental cues. The generation of tRNA-derived fragments (tRFs), such as tRF-3 which contains the CCA sequence, also implies enzymatic processing at the 3' end of mature tRNA. nih.gov

Conformational Dynamics of the Cytidylyl(5'.3')cytidylyl(5'.3')adenosine Sequence within tRNA

The CCA sequence is not a rigid structure. Its single-stranded nature imparts significant flexibility, which is essential for its diverse functions. nih.gov

The conformational flexibility of the CCA terminus is a key attribute that allows it to adapt to various binding partners. nih.gov Molecular dynamics simulations have shown that the CCA end can adopt multiple conformations, including "collapsed" and "extended" states, depending on its interaction context. researchgate.net This structural plasticity is essential for its journey through the catalytic cycle of the ribosome, where it must move between the A, P, and E sites, each presenting a different chemical environment and set of interaction partners. nih.gov

This flexibility is also exploited by the CCA-adding enzyme. nih.gov The proposed "scrunching" mechanism requires the CCA tail to be pliable enough to be progressively drawn into the enzyme's active site. The ability of the catalytic core to switch specificity from CTP to ATP addition is also linked to the flexibility of the enzyme and the growing 3' end of the tRNA. researchgate.netnih.gov This inherent dynamism allows the short this compound sequence to play a central role in decoding, quality control, and the regulation of protein synthesis. nih.govnih.gov

Enzymology and Mechanistic Studies of Cca Adding Enzymes

Catalytic Principles and Kinetic Characterization of CCA-Adding Enzyme Activity

CCA-adding enzymes catalyze the sequential addition of two cytosine (C) nucleotides and one adenosine (B11128) (A) nucleotide to the 3' end of a tRNA molecule. nih.gov The fundamental catalytic mechanism for each nucleotide addition is a phosphoryl transfer reaction, where the 3'-hydroxyl group of the tRNA primer attacks the α-phosphate of the incoming nucleoside triphosphate (NTP), releasing pyrophosphate. nih.gov This reaction is generally facilitated by the presence of divalent metal ions, such as Mg2+, which play a crucial role in catalysis. nih.gov

Kinetic studies have been instrumental in elucidating the reaction mechanism of CCA-adding enzymes. Early investigations of the Escherichia coli enzyme demonstrated a sequential mechanism. nih.gov More detailed analyses of the rabbit liver enzyme suggested a rapid equilibrium Random Bi Bi mechanism for the incorporation of AMP into tRNA-C-C. nih.gov This indicates that either the tRNA substrate or the ATP can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the catalytic step occurs. nih.gov

The kinetic parameters of CCA-adding enzymes can vary depending on the source organism and the specific substrate (tRNA-N, tRNA-NC, or tRNA-NCC). These enzymes exhibit Michaelis-Menten kinetics, and their efficiency is often characterized by the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Homo sapiens (TRNT1) | tRNA precursor | 0.11 | - | uniprot.org |

| Homo sapiens (TRNT1) | CTP | 3.26 | - | uniprot.org |

| Homo sapiens (TRNT1) | ATP | 230 | - | uniprot.org |

This table presents a selection of reported kinetic parameters for human CCA-adding enzyme (TRNT1). The '-' indicates that the specific kcat value was not provided in the cited source.

Determinants of Substrate Recognition and Specificity within the CCA-Adding Enzyme

A central question in the study of CCA-adding enzymes is how they achieve their remarkable specificity for CTP and ATP and how they precisely control the addition of two Cs followed by one A. nih.gov This specificity is not derived from a conventional nucleic acid template but rather from the intricate architecture of the enzyme's active site and its interaction with both the incoming nucleotide and the tRNA substrate. nih.gov

CCA-adding enzymes are broadly divided into two classes based on their sequence and structural features. nih.gov

Class I enzymes , found in archaea, utilize a ribonucleoprotein (RNP) template for nucleotide selection. nih.gov In these enzymes, the specificity for CTP and ATP is determined by hydrogen bonding interactions with both amino acid side chains and the phosphate (B84403) backbone of the tRNA acceptor stem. nih.govrcsb.org A key arginine residue plays a critical role in recognizing the incoming nucleotide. nih.gov The switch from CTP to ATP specificity is achieved through a conformational change in the nucleotide-binding pocket, which is induced by the growing 3' end of the tRNA. nih.govnih.gov

Class II enzymes , present in bacteria and eukaryotes, employ a protein-only template for nucleotide selection. nih.gov In these enzymes, the side chains of specific amino acid residues within the active site form a template that directly hydrogen bonds with the Watson-Crick edge of the incoming CTP or ATP. embopress.orgpnas.org For instance, in the Bacillus stearothermophilus enzyme, Asp154 and Arg157 are crucial for interacting with the incoming nucleotide base. embopress.org

The recognition of the tRNA substrate itself is also a critical determinant of specificity. CCA-adding enzymes primarily recognize the acceptor stem and the TΨC stem-loop of the tRNA molecule. embopress.orgoup.com This interaction ensures that only bona fide tRNAs or tRNA-like structures are substrates for CCA addition. embopress.org

Structural Biology of CCA-Adding Enzymes and Their Complexes with tRNA

Crystal structures of class I enzymes, such as the one from Archaeoglobus fulgidus, in complex with tRNA mimics and incoming nucleotides have visualized the RNP template. rcsb.org These structures show how the enzyme and the tRNA collaborate to form a binding pocket that can discriminate between CTP and ATP. rcsb.org The binding of the correct nucleotide induces a conformational change in the enzyme, leading to an active state for catalysis. embopress.org

For class II enzymes, structures like that of the Thermotoga maritima enzyme have illuminated the protein-only template mechanism. embopress.org These structures reveal how specific amino acid residues in the neck domain create a pocket that forms Watson-Crick-like base pairs with the incoming nucleotide. embopress.org A flexible loop, present in class II enzymes, is essential for switching the specificity from CTP to ATP. nih.gov This loop is thought to undergo a conformational change after the addition of the two C residues, which remodels the active site to favor ATP binding. nih.gov

Mutational Analysis and Enzyme Engineering for Probing CCA Formation Mechanisms

Site-directed mutagenesis has been a powerful tool to dissect the roles of individual amino acid residues in the catalytic mechanism and substrate specificity of CCA-adding enzymes. By altering key residues in the active site, researchers have been able to convert a CCA-adding enzyme into an enzyme that only adds CC or only adds A. pnas.org

For example, mutations in the flexible loop of class II enzymes have been shown to abolish A-incorporation while leaving C-incorporation largely unaffected. nih.govpnas.org Deleting this loop in the E. coli CCA-adding enzyme resulted in an enzyme that could only add two C residues. pnas.org Conversely, introducing this loop into a CC-adding enzyme restored its ability to add a complete CCA sequence. pnas.org

Mutational studies have also been crucial in identifying the residues that form the protein template in class II enzymes. Altering the amino acids that form hydrogen bonds with the incoming nucleotide base can change the enzyme's nucleotide specificity. pnas.org For instance, mutations designed to reverse the polarity of these hydrogen bonds have been shown to alter the enzyme's preference for CTP and ATP. pnas.org

Furthermore, mutations in human TRNT1 have been linked to diseases, highlighting the critical in vivo function of this enzyme. oup.com These patient-derived mutations often lead to a destabilized enzyme with impaired CCA addition, particularly for non-canonical mitochondrial tRNAs. oup.com

| Enzyme/Organism | Mutation | Effect on CCA Formation | Reference |

| Escherichia coli | Deletion of flexible loop (amino acids 65-74) | Abolishes A-incorporation, resulting in a CC-adding enzyme. | pnas.org |

| Bacillus stearothermophilus | Mutations in helix J | Affects nucleotide specificity, suggesting long-range communication within the enzyme. | pnas.org |

| Acanthamoeba castellanii (Ntr3) | Mutational inactivation | Inefficient in adding the second C residue. | oup.com |

| Homo sapiens (TRNT1) | Patient-derived mutations | Destabilizes the enzyme and impairs CCA addition, particularly for non-canonical tRNAs. | oup.com |

This table summarizes key findings from mutational analyses of CCA-adding enzymes, demonstrating how specific alterations impact the synthesis of the CCA terminus.

Advanced Research Methodologies for Studying Cytidylyl 5 .3 Cytidylyl 5 .3 Adenosine

Biochemical Assays for Quantifying CCA Synthesis and Degradation Rates

Quantifying the enzymatic production and breakdown of CCA is fundamental to understanding its cellular roles. Researchers employ a variety of biochemical assays, often adapted from methods developed for other cyclic dinucleotides like cGAMP and c-di-GMP, to measure the activity of CCA-synthesizing enzymes (synthases) and degrading enzymes (phosphodiesterases).

Key approaches include monitoring substrate consumption or product formation. For synthesis, this involves tracking the conversion of nucleotide triphosphates (NTPs), such as ATP and CTP, into CCA. researchgate.net For degradation, the focus is on the cleavage of CCA's phosphodiester bonds. nih.gov

Commonly used assay types include:

High-Performance Liquid Chromatography (HPLC): This technique separates the components of a reaction mixture, allowing for the direct quantification of the CCA product. It is often coupled with mass spectrometry (LC-MS) for highly specific and sensitive detection. researchgate.net

Radioactive Assays: These traditional assays use radioactively labeled substrates (e.g., [³H]-cGMP or, hypothetically, ³²P-labeled ATP/CTP for CCA synthesis). nih.gov The reaction products are then separated and quantified using scintillation counting. This method is highly sensitive but requires specialized handling of radioactive materials. dntb.gov.ua

Fluorescence Polarization (FP) Assays: FP assays offer a high-throughput, non-radioactive alternative. rsc.org These assays utilize a fluorescently-labeled version of a cyclic dinucleotide that binds to a specific protein, such as STING. rsc.org Unlabeled CCA produced in an enzymatic reaction competes with the fluorescent probe for binding, causing a change in the polarization of the emitted light. This provides a real-time measure of enzyme activity. rsc.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during an enzymatic reaction, such as the hydrolysis of phosphodiester bonds by a phosphodiesterase. nih.gov This method provides comprehensive thermodynamic and kinetic parameters, including Kₘ and Kᵢ values, in a single experiment. nih.gov

Coupled Enzyme Assays: These assays measure the activity of a primary enzyme (e.g., a CCA synthase) by linking its product to a secondary, easily detectable reaction. For instance, the consumption of ATP during CCA synthesis can be coupled to a luciferase-based system that generates a light signal.

| Assay Method | Principle | Advantages | Disadvantages | Primary Application |

|---|---|---|---|---|

| HPLC-Mass Spectrometry | Separates and identifies molecules based on physical properties and mass-to-charge ratio. | High specificity and sensitivity; directly measures product. researchgate.net | Lower throughput; requires specialized equipment. | Quantifying CCA in complex mixtures. |

| Radioactive Assays | Uses radioisotope-labeled substrates to track product formation. nih.gov | Very high sensitivity. | Requires handling of hazardous materials; generates radioactive waste. | Measuring low-level enzyme activity. |

| Fluorescence Polarization | Measures changes in polarized light as unlabeled product displaces a fluorescent probe from a binding partner. rsc.org | High-throughput; homogenous (no-wash) format. rsc.org | Requires a specific fluorescent probe and binding partner. | High-throughput screening for enzyme inhibitors. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with substrate binding and turnover. nih.gov | Provides full thermodynamic and kinetic profile (Kₘ, Kᵢ, ΔH). nih.gov | Requires relatively large amounts of pure enzyme; lower throughput. | Detailed kinetic characterization of enzymes. |

Genetic and Genomic Screens for Identifying Components of CCA Metabolism Pathways

Identifying the full complement of proteins involved in CCA metabolism—including synthases, phosphodiesterases, and regulatory proteins—is crucial for mapping its signaling network. Genetic and genomic screens provide powerful, unbiased approaches to discover these components.

Functional Genomic Screens: These methods aim to uncover gene function on a large scale. A yeast one-hybrid (Y1H) system, for example, can be used to screen a library of transcription factors for their ability to bind to the promoter regions of known CCA metabolism genes. nih.gov This "promoter hiking" strategy can identify novel regulators of the pathway. nih.gov

Genome-wide Association and Expression Analysis: Techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) can identify all the genomic sites where a specific protein, such as a transcription factor, binds. nih.gov This reveals a comprehensive network of target genes, potentially including those involved in CCA synthesis or degradation. nih.gov Correlating gene expression data with cellular phenotypes using methods like Canonical Correlation Analysis (CCA) can also link specific genes to processes where CCA might be involved. illinois.edu

High-Throughput Screening (HTS): HTS platforms are used to test large libraries of small molecules for their ability to inhibit or activate enzymes involved in CCA metabolism. researchgate.net For example, a screen for inhibitors of a cGAS-like synthase would involve stimulating the enzyme and measuring product formation in the presence of thousands of different compounds. researchgate.netresearchgate.net Hits from such screens can serve as chemical probes to study the pathway or as starting points for drug development.

CRISPR-Based Screens: CRISPR-Cas9 technology enables genome-wide knockout screens to identify genes essential for a particular process. A screen could be designed where cells are treated with a stimulus that triggers a CCA-dependent response (e.g., interferon production). Cells that fail to respond would be sequenced to identify the knocked-out gene, which could be a previously unknown component of the CCA pathway.

| Screening Method | Objective | Typical Output | Example Application for CCA Pathways |

|---|---|---|---|

| Yeast One-Hybrid (Y1H) | Identify proteins that bind to a specific DNA sequence (e.g., a promoter). nih.gov | List of transcription factors that regulate a gene of interest. | Discovering transcription factors that control the expression of a CCA synthase. |

| ChIP-Sequencing | Identify all genomic binding sites for a specific protein. nih.gov | A genome-wide map of protein-DNA interactions. | Defining the complete set of genes regulated by a protein known to influence CCA signaling. nih.gov |

| High-Throughput Screening (HTS) | Discover small molecules that modulate the activity of a target protein. researchgate.net | A list of "hit" compounds that inhibit or activate the target. | Identifying inhibitors of the enzyme responsible for CCA degradation. researchgate.net |

| CRISPR Knockout Screen | Identify genes required for a specific cellular process or response. | A list of genes whose loss-of-function alters the phenotype. | Finding novel enzymes or transporters essential for CCA signaling. |

High-Resolution Structural Determination Techniques for CCA-Containing RNA and Protein Complexes

Understanding how CCA interacts with its protein effectors or how it is incorporated into RNA requires atomic-level three-dimensional structures. The primary methods for achieving this are X-ray crystallography, cryogenic electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.

X-ray Crystallography: This technique has been instrumental in determining the structures of RNA-protein complexes at atomic resolution. nih.gov To study a CCA-protein complex, the complex must first be purified and induced to form a highly ordered crystal. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D model of the complex can be built. anl.govspringernature.com This method has successfully revealed the catalytic mechanisms of enzymes like tRNA nucleotidyltransferase, which adds the CCA sequence to the 3'-end of tRNAs. nih.gov

Cryogenic Electron Microscopy (cryo-EM): Cryo-EM has become a revolutionary tool for structural biology, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize. nih.gov In single-particle cryo-EM, a purified sample of the CCA-containing complex is flash-frozen in a thin layer of vitrified ice, and thousands of images of individual particles are captured with an electron microscope. harvard.edu These images are then computationally averaged and reconstructed to generate a high-resolution 3D map. harvard.edunih.gov Recent innovations, such as the ROCK strategy which engineers RNA molecules to self-assemble into larger, more rigid structures, have enabled the determination of RNA-only structures at near-atomic resolution. nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures from crystallography and cryo-EM. scienceopen.com Variable temperature 1H-NMR has been used to study the interaction between short RNA trimers and intercalating agents, revealing how these interactions stabilize the nucleic acid duplex. nih.gov For a small molecule like CCA, NMR can be used to determine its precise solution structure and to map its binding interface when interacting with a protein or RNA partner by monitoring chemical shift perturbations upon complex formation.

| Technique | Sample Requirements | Typical Resolution | Key Information Provided for CCA Complexes |

|---|---|---|---|

| X-ray Crystallography | Highly pure, homogenous sample that can form well-diffracting crystals. nih.gov | 1-3 Å | Static, atomic-level detail of CCA binding pockets and specific molecular interactions. nih.govnih.gov |

| Cryo-Electron Microscopy | Pure sample; tolerant of some heterogeneity and flexibility. Best for larger complexes (>50 kDa). nih.govoup.com | 2-5 Å | Structure of large, dynamic CCA-protein or CCA-RNA complexes that resist crystallization. harvard.edubiorxiv.org |

| NMR Spectroscopy | Highly pure, soluble, and stable sample in solution. Generally for smaller complexes (<40 kDa). scienceopen.com | N/A (provides distance/angle restraints) | Information on molecular dynamics, conformational changes in solution, and mapping of interaction surfaces. nih.gov |

Computational Modeling and Simulation Approaches for Analyzing CCA Dynamics and Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, provide a "computational microscope" to observe the behavior of CCA and its complexes at a timescale and level of detail that is inaccessible to many experimental techniques. nih.gov These methods use classical mechanics to model the movements of every atom in a system over time. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of CCA itself, how it binds to a target protein, and the structural changes that occur upon binding. frontiersin.org By simulating the complex in a virtual water box that mimics cellular conditions, researchers can analyze parameters like:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from a starting structure, indicating the stability of the complex over time. nih.gov

Root-Mean-Square Fluctuation (RMSF): Reveals the flexibility of different parts of the complex, highlighting regions that move the most. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the complex, showing whether it expands or contracts during the simulation. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex exposed to the solvent, which can change upon ligand binding or conformational shifts. nih.gov

Coarse-Grained Modeling: For very large systems or long timescale events, all-atom simulations can be computationally prohibitive. Coarse-grained models simplify the system by representing groups of atoms as single particles. nih.gov This allows for the simulation of larger conformational changes, such as the domain movements in a protein upon CCA binding. frontiersin.org

Quantum Mechanics (QM) Approaches: While computationally intensive, QM methods like Car-Parrinello molecular dynamics (CPMD) can be used to investigate the electronic properties of a system. researchgate.net This can be applied to small regions, like the active site of an enzyme, to model the specifics of bond-breaking and bond-forming events during the synthesis or degradation of CCA.

These computational tools are powerful for generating hypotheses that can then be tested experimentally. For example, an MD simulation might predict that a specific amino acid is critical for binding CCA; this can be validated by creating a mutant version of the protein and measuring its binding affinity using ITC. arxiv.org

Q & A

How can researchers confirm the structural integrity of cytidylyl(5'→3')cytidylyl(5'→3')adenosine in experimental preparations?

To validate the structure, combine X-ray crystallography to resolve the 3'→5' phosphodiester linkages and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For example, collision-induced dissociation (CID) in HRMS can distinguish between 3'→5' and 2'→5' linkages by analyzing fragment ions, as demonstrated for similar dinucleoside phosphates . Additionally, nuclear magnetic resonance (NMR) spectroscopy can resolve sugar puckering and base orientation, critical for distinguishing isomeric forms.

What experimental strategies are recommended to study the enzymatic synthesis of cytidylyl(5'→3')cytidylyl(5'→3')adenosine?

Use radiometric assays with [α-³²P]CTP as a substrate to trace the transfer of cytidylyl groups, coupled with HPLC purification to isolate the product . For example, cytidylyl cyclase activity in Bacillus anthracis edema factor (EF) was quantified via this method, revealing broad substrate specificity for cytidine and uridine triphosphates . Parallel kinetic assays (e.g., stopped-flow spectrophotometry) can measure reaction rates under varying pH, temperature, or cofactor conditions.

How can researchers address contradictions in reported biological roles of cytidylyl(5'→3')cytidylyl(5'→3')adenosine-related cyclic nucleotides (e.g., cCMP)?

Discrepancies in cCMP detection (e.g., endogenous vs. artifact) require multi-modal validation :

- Mass spectrometry : Use selective reaction monitoring (SRM) with isotopically labeled internal standards to avoid false positives .

- Phosphodiesterase (PDE) inhibition : Compare cCMP/cUMP degradation profiles with PDE inhibitors (e.g., IBMX) to confirm enzymatic susceptibility .

- Functional assays : Test immune modulation (e.g., neutrophil superoxide suppression) to link cyclic nucleotides to physiological effects .

What advanced techniques elucidate interactions between cytidylyl(5'→3')cytidylyl(5'→3')adenosine and ribonucleases?

Co-crystallization studies with ribonuclease S (RNase S) reveal binding modes and cleavage specificity. For instance, cytidylyl(2'→5')adenosine forms hydrogen bonds with RNase S active-site residues (His12, Lys41), stabilizing non-canonical 2'→5' linkages . Molecular dynamics simulations can further predict conformational flexibility and binding free energy.

How should researchers design experiments to investigate the compound’s role in bacterial toxin mechanisms?

- Knockout models : Delete cytidylyl cyclase genes (e.g., pycC in bacteria) to assess toxin virulence changes .

- Substrate competition : Co-incubate EF/CyaA toxins with CTP/UTP analogs (e.g., TNP-CTP) to inhibit cCMP/cUMP synthesis and measure immune evasion .

- Transcriptomics : Profile host cell pathways (e.g., cAMP/cCMP cross-talk) post-toxin exposure using RNA-seq .

What methodologies are optimal for quantifying cytidylyl cyclase activity in heterogeneous samples?

- Fast-atom bombardment mass spectrometry (FAB-MS) : Enables simultaneous detection of cCMP, side-products (e.g., 2'-O-glutamyl-cCMP), and substrate depletion in enzyme assays .

- Radioimmunoassays (RIA) : Use anti-cCMP antibodies for high sensitivity in tissue homogenates, but validate specificity via cross-reactivity tests with cUMP/cAMP .

How can researchers distinguish between endogenous and artifact cyclic nucleotides in mammalian systems?

- Sample stabilization : Immediately inhibit PDEs (e.g., with EDTA) during tissue extraction to prevent degradation .

- Isotope dilution : Spike samples with ¹⁵N/¹³C-labeled cCMP to correct for recovery losses in LC-MS/MS workflows .

- Negative controls : Analyze samples from knockout models (e.g., cytidylyl cyclase-deficient mice) to confirm absence of cCMP .

What are the key challenges in synthesizing cytidylyl(5'→3')cytidylyl(5'→3')adenosine analogs for mechanistic studies?

- Phosphoramidite chemistry : Optimize protecting groups (e.g., tert-butyldimethylsilyl for 2'-OH) to prevent undesired 2'→5' linkages during solid-phase synthesis .

- Purification : Use reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) to resolve closely related dinucleotides .

How do bacterial cytidylyl cyclases inform the study of eukaryotic nucleotide cyclases?

Structural homology modeling of Bordetella pertussis CyaA with mammalian adenylyl cyclases (ACs) identifies conserved catalytic residues (e.g., Lys58, Asp188) critical for nucleotide binding . Mutagenesis (e.g., D188A) can validate substrate specificity shifts (CTP vs. ATP) in chimeric enzymes.

What computational tools predict the biochemical stability of cytidylyl(5'→3')cytidylyl(5'→3')adenosine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.